D-Histidine

Antimicrobial Peptides Proteolytic Stability D-Amino Acid Substitution

Select D-Histidine for research requiring the (R)-enantiomer. This chiral building block provides superior metabolic stability in therapeutic peptides [Nishikawa 2004]. It is a competitive inhibitor of L-histidine ammonia-lyase, ideal for enzyme kinetic studies without substrate turnover [Ikeda 2000]. This compound also facilitates the isolation of Na⁺-independent diffusion pathways. The incorrect enantiomer will compromise experimental outcomes.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 351-50-8
Cat. No. B556032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Histidine
CAS351-50-8
SynonymsD-Histidine; 351-50-8; H-D-His-OH; (R)-2-Amino-3-(1H-imidazol-4-yl)propanoicacid; D-Histidin; D-His; (2R)-2-amino-3-(1H-imidazol-5-yl)propanoicacid; (R)-2-Amino-3-(4-imidazolyl)propionicacid; CHEBI:27947; D-alpha-Amino-beta-(4-imidazolyl)propionicacid; (2R)-2-amino-3-(1H-imidazol-4-yl)propanoicacid; ST069340; D-His-OH; D-Histamine; Poly-L-histidine; PubChem12316; 2ez7; AC1L2FID; AC1Q4UAU; AC1Q5R0N; SCHEMBL59365; KSC222G6N; H3751_SIGMA; P2534_SIGMA; P9386_SIGMA
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1
InChIKeyHNDVDQJCIGZPNO-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Histidine (CAS 351-50-8) Procurement Guide: Chiral Purity and Differential Biological Activity


D-Histidine (CAS 351-50-8) is the D-enantiomer of the proteinogenic amino acid L-histidine, distinguished by its (R)-configuration at the α-carbon . Unlike its naturally abundant L-counterpart, D-histidine is a non-proteinogenic amino acid that occurs in specific microbial peptides and serves as a specialized chiral building block [1]. This enantiomeric inversion confers distinct biological recognition, metabolic stability, and enzyme-substrate specificity profiles that directly inform scientific selection criteria [2].

D-Histidine Procurement: Why L-Histidine or Racemic Mixtures Cannot Be Substituted


Generic substitution of D-histidine with L-histidine or racemic DL-histidine fails because chiral recognition governs nearly every interaction this compound undergoes. L-Histidine is actively transported via System N and System L mechanisms, whereas D-histidine bypasses System N entirely and relies on different uptake pathways [1]. Enzymes such as histidine ammonia-lyase (histidase) exhibit absolute stereospecificity for the L-enantiomer, with D-histidine acting solely as a competitive inhibitor rather than a substrate [2]. Furthermore, in peptide contexts, L-histidine residues are susceptible to rapid proteolytic degradation, while D-histidine confers resistance to enzymatic hydrolysis, prolonging functional half-life [3]. Procurement of the incorrect enantiomer or racemic mixture therefore yields quantitatively and qualitatively different experimental outcomes across transport, enzymatic, and stability assays.

D-Histidine (CAS 351-50-8) Quantitative Differentiation Evidence


Antimicrobial Peptide Stability: D-Histidine Confers Resistance to Enzymatic Hydrolysis

In a direct comparative study, synthetic poly(L-arginyl-D-histidine) exhibited markedly enhanced resistance to enzymatic degradation compared to its all-L counterpart, poly(L-arginyl-L-histidine), when incubated in Salmonella typhimurium culture [1]. This differential stability directly correlates with prolonged antimicrobial activity.

Antimicrobial Peptides Proteolytic Stability D-Amino Acid Substitution

Enzymatic Stereoselectivity: D-Histidine as Competitive Inhibitor of L-Histidine Ammonia-Lyase

Histidine ammonia-lyase (histidase) purified from Streptomyces griseus demonstrated absolute substrate specificity for L-histidine, showing no catalytic activity against D-histidine [1]. Instead, D-histidine functions as a potent competitive inhibitor of the enzyme, binding to the active site and preventing L-histidine turnover.

Enzyme Kinetics Histidine Ammonia-Lyase Competitive Inhibition

Differential Cellular Transport: D-Histidine Bypasses System N Active Uptake

In rat lung microvascular endothelial cells (LMECs), L-histidine uptake was a saturable, Na⁺-dependent process involving both System N and System L transport mechanisms [1]. In contrast, D-histidine uptake was not reduced by metabolic inhibitors (DNP, rotenone), ouabain, or Na⁺ replacement, and was not significantly affected by the System N substrate L-glutamic acid γ-monohydroxamate [1]. Uptake of D-histidine was mediated primarily via Na⁺-independent facilitated diffusion.

Amino Acid Transport System N Blood-Lung Barrier

Anti-Biofilm Activity: D-Histidine Reduces Pseudomonas aeruginosa Biofilm Formation

In a 2024 study, D-histidine significantly downregulated mRNA expression of virulence and quorum sensing-associated genes in Pseudomonas aeruginosa PAO1 without affecting bacterial growth [1]. D-histidine inhibited biofilm formation, triggered disassembly of mature biofilms, and increased susceptibility of PAO1 to amikacin compared to amikacin alone [1].

Biofilm Pseudomonas aeruginosa Quorum Sensing

Biosynthetic Precursor: D-Histidine as Essential Building Block for Staphylopine Metallophore

The enzyme histidine racemase (EC 5.1.1.24) catalyzes the reversible interconversion of L-histidine and D-histidine [1]. This reaction provides D-histidine as an essential building block for the biosynthesis of staphylopine, a broad-spectrum metallophore involved in nickel, copper, and cobalt acquisition in Staphylococcus aureus [2].

Staphylopine Metallophore Biosynthesis Staphylococcus aureus

D-Histidine (CAS 351-50-8) Optimal Research and Industrial Use Cases


Peptide Drug Development Requiring Protease-Resistant Scaffolds

D-Histidine is the preferred chiral building block for designing therapeutic peptides with enhanced metabolic stability. Its incorporation confers resistance to endogenous peptidases that rapidly degrade L-amino acid-containing sequences, directly extending circulating half-life and improving pharmacokinetic profiles [1].

Enzymology Studies of Histidine-Specific Enzymes

D-Histidine serves as a competitive inhibitor of L-histidine ammonia-lyase (histidase), enabling precise kinetic studies and active-site characterization without substrate turnover interference [1]. Its absolute stereospecificity makes it an essential control reagent for histidine racemase and histidine decarboxylase assays.

Amino Acid Transport Mechanism Elucidation

D-Histidine is uniquely suited for isolating Na⁺-independent, facilitated diffusion pathways across endothelial and epithelial barriers, as it completely bypasses System N active transport [1]. This stereoselective transport profile permits clean dissection of amino acid uptake mechanisms.

Biofilm Disruption and Antimicrobial Synergy Studies

D-Histidine is the enantiomer of choice for anti-biofilm applications targeting Pseudomonas aeruginosa and related quorum sensing pathways [1]. Its ability to downregulate virulence genes and enhance antibiotic susceptibility without affecting bacterial growth provides a unique pharmacological toolset absent in L-histidine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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